2,4-Pentadienoyl chloride, 5-phenyl-
Description
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Structure
3D Structure
Properties
CAS No. |
100636-30-4 |
|---|---|
Molecular Formula |
C11H9ClO |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(2E,4E)-5-phenylpenta-2,4-dienoyl chloride |
InChI |
InChI=1S/C11H9ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |
InChI Key |
VBSYMODXUFYOLA-KBXRYBNXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Pentadienoyl Chloride, 5 Phenyl
Established Synthetic Pathways to 2,4-Pentadienoyl Chloride, 5-Phenyl-
The most direct and conventional route to 2,4-pentadienoyl chloride, 5-phenyl- involves the chlorination of its corresponding carboxylic acid, 5-phenyl-2,4-pentadienoic acid. This transformation is a cornerstone of organic synthesis, with several reliable reagents developed for this purpose.
Synthesis from 5-Phenyl-2,4-pentadienoic Acid via Chlorination Agents (e.g., Thionyl Chloride, Phosphorus Pentachloride)
The conversion of the carboxyl group of 5-phenyl-2,4-pentadienoic acid into an acyl chloride functional group is efficiently achieved using inorganic acid chlorides. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are the most commonly employed reagents for this transformation. wikipedia.orgbyjus.com
The reaction with thionyl chloride is often preferred due to the formation of gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the desired 2,4-pentadienoyl chloride, 5-phenyl-. The reaction proceeds as follows:
C₆H₅(CH=CH)₂COOH + SOCl₂ → C₆H₅(CH=CH)₂COCl + SO₂ + HCl
Alternatively, phosphorus pentachloride can be used, which yields phosphorus oxychloride (POCl₃) and hydrogen chloride as by-products. wikipedia.org The reaction is:
C₆H₅(CH=CH)₂COOH + PCl₅ → C₆H₅(CH=CH)₂COCl + POCl₃ + HCl
In a recent study, the direct conversion of 5-phenyl-2,4-pentadienoic acid to its acyl chloride was achieved using oxalyl chloride in the synthesis of photodimerization templates. nih.gov This method is also known for producing gaseous by-products (CO and CO₂), facilitating workup. nih.gov
Separation of the final product from any excess reagents and non-gaseous by-products is typically accomplished through fractional distillation under reduced pressure to prevent decomposition of the temperature-sensitive poly-unsaturated acyl chloride.
Table 1: Common Chlorinating Agents for Carboxylic Acids
| Reagent | Formula | By-products | Phase of By-products |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gas |
Precursor Synthesis and Derivatization Strategies Relevant to 2,4-Pentadienoyl Chloride, 5-Phenyl-
The availability of the precursor, 5-phenyl-2,4-pentadienoic acid, is critical. Several synthetic strategies have been developed to produce this key intermediate, ranging from hydrolysis of complex heterocycles to modern catalytic methods.
Synthesis of 5-Phenyl-2,4-pentadienoic Acid through Mild Hydrolysis of Dienones
A notable synthetic route involves the hydrolysis of dienone derivatives. Specifically, 5-phenyl-1-(3-arylsydnon-4-yl)penta-2,4-dien-1-ones can serve as precursors. acgpubs.org These dienones are synthesized by the reaction of 4-acetyl-3-arylsydnones with cinnamaldehyde (B126680). acgpubs.org
The subsequent hydrolysis of the dienone is carried out by heating with concentrated sulfuric acid at approximately 60°C, followed by dilution with water. acgpubs.org This process cleaves the sydnone (B8496669) ring and hydrolyzes the dienone structure to yield 5-phenyl-2,4-pentadienoic acid. acgpubs.org
Palladium-Catalyzed Synthesis of 5-Phenyl-2,4-pentadienoic Acid
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming carbon-carbon bonds. One of the earlier reported syntheses of 5-phenyl-2,4-pentadienoic acid utilizes this approach. acgpubs.org The synthesis involves the palladium-catalyzed reaction between bromobenzene (B47551) and 2,4-pentadienoic acid in the presence of a base, such as triethylamine. acgpubs.org This reaction, a variant of the Heck reaction, effectively couples the phenyl group from bromobenzene to the terminal carbon of the pentadienoic acid chain.
Table 2: Selected Synthetic Routes to 5-Phenyl-2,4-pentadienoic Acid
| Method | Reactants | Key Reagents/Catalysts | Reference |
| Dienone Hydrolysis | 5-Phenyl-1-(3-arylsydnon-4-yl)penta-2,4-dien-1-one | Concentrated H₂SO₄, H₂O | acgpubs.org |
| Palladium Catalysis | Bromobenzene, 2,4-Pentadienoic acid | Palladium catalyst, Triethylamine | acgpubs.org |
Preparation of Organometallic Pentadienoyl Complexes Utilizing the Acyl Chloride (e.g., Manganese Pentadienoyl Complexes)
Transition metal acyl complexes are significant in organometallic chemistry and catalysis. The high reactivity of acyl chlorides like 2,4-pentadienoyl chloride, 5-phenyl- makes them excellent precursors for synthesizing such complexes. A general and effective method involves the reaction of the acyl chloride with an anionic metal carbonyl complex.
For the preparation of a manganese pentadienoyl complex, one could react 2,4-pentadienoyl chloride, 5-phenyl- with a manganese carbonyl anion, such as sodium pentacarbonylmanganate(I) (Na[Mn(CO)₅]). The reaction would proceed via nucleophilic substitution at the acyl carbon, displacing the chloride and forming a manganese-carbon bond, as illustrated by analogous reactions with other acyl chlorides and metal carbonylates.
C₆H₅(CH=CH)₂COCl + Na[Mn(CO)₅] → C₆H₅(CH=CH)₂COMn(CO)₅ + NaCl
This reaction would yield a (5-phenyl-2,4-pentadienoyl)manganese pentacarbonyl complex, a stable organometallic compound where the acyl group is directly bonded to the manganese center.
Emerging and Novel Synthetic Approaches to 2,4-Pentadienoyl Chloride, 5-Phenyl- Analogues
Research into new synthetic methods continues to provide innovative pathways to complex molecules and their analogues. For analogues of 2,4-pentadienoyl chloride, 5-phenyl-, novel strategies focus on both the construction of the carbon skeleton of the precursor acid and the chlorination step itself.
One innovative approach has been developed for the synthesis of 5,5-diphenyl-cis-penta-2,4-dienoic acid, a direct analogue of the precursor acid. This methodology involves the sequential treatment of a dilithiopropyne dianion with benzophenone (B1666685), followed by alkaline hydrolysis and subsequent hydrogenation using Lindlar's catalyst. This multi-step synthesis provides access to a structurally unique analogue that can then be converted to its corresponding acyl chloride.
In the realm of chlorination, newer methods are being developed that offer milder conditions. For instance, the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base has been shown to rapidly convert carboxylic acids to acyl chlorides through a cation-activated mechanism. Another emerging technique is the use of visible-light photocatalysis, where a mixture of an aldehyde, a peroxide, and an N-chloro source can generate an acyl chloride in the presence of a photocatalyst. These cutting-edge methods could be applied to the synthesis of 2,4-pentadienoyl chloride, 5-phenyl- and its analogues, potentially offering advantages in terms of substrate scope and reaction conditions.
Strategies for Conjugated Diene and Triene Formation from α,β-Unsaturated Acid Chlorides
The generation of conjugated dienes and trienes from α,β-unsaturated acid chlorides is a cornerstone of synthetic organic chemistry, providing access to a wide array of complex molecules. While the direct conversion of an existing α,β-unsaturated acid chloride into a more extended conjugated system is less common, the precursor α,β-unsaturated acids and their derivatives are pivotal in constructing such systems.
A primary route to 5-phenyl-2,4-pentadienoic acid, the precursor to 2,4-pentadienoyl chloride, 5-phenyl-, involves a Perkin-type condensation reaction. prepchem.com This method utilizes cinnamaldehyde and acetic anhydride (B1165640) in the presence of acetate (B1210297) salts. prepchem.com The reaction proceeds through the formation of a mixed anhydride, followed by an aldol-type condensation and subsequent elimination to yield the conjugated dienoic acid.
An alternative approach involves the reaction of 4-acetyl-3-arylsydnones with cinnamaldehyde in the presence of a base. acgpubs.org The resulting intermediate, a 5-phenyl-1-(3-arylsydnon-4-yl)penta-2,4-dien-1-one, can then be hydrolyzed with concentrated sulfuric acid to afford 5-phenyl-2,4-pentadienoic acid. acgpubs.org This method is presented as a comparatively simpler alternative to palladium-catalyzed cross-coupling reactions. acgpubs.org
Once the 5-phenyl-2,4-pentadienoic acid is obtained, its conversion to 2,4-pentadienoyl chloride, 5-phenyl- is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a standard procedure for the synthesis of acid chlorides from carboxylic acids.
Table 1: Synthesis of 5-Phenyl-2,4-pentadienoic Acid
Stereoselective Synthetic Routes to Pentadienoyl-Containing Scaffolds
The stereochemistry of the double bonds within the pentadienoyl scaffold is crucial for the biological activity and material properties of the resulting compounds. The synthesis of 5-phenyl-2,4-pentadienoic acid often results in the formation of the more stable (2E,4E)-isomer. nih.gov
Stereoselective synthesis of dienoic acids can be achieved through various modern synthetic methods. One such approach involves the cross-cyclomagnesiation of allenes in the presence of a titanocene (B72419) dichloride catalyst. nih.gov This method has been successfully applied to the synthesis of (5Z,9Z)-11-phenylundeca-5,9-dienoic acid, demonstrating the potential for controlling the geometry of the double bonds. nih.gov While not directly applied to 5-phenyl-2,4-pentadienoic acid, this strategy highlights a pathway for accessing specific stereoisomers.
Another aspect of stereoselectivity in pentadienoyl-containing scaffolds is their participation in cycloaddition reactions. For instance, the photodimerization of 5-arylpenta-2,4-dienoic acids can be directed by a template to achieve selective [2+2] cycloadditions, yielding cyclobutane (B1203170) products with high diastereoselectivity. nih.gov This demonstrates how the stereochemistry of the pentadienoyl system can influence the stereochemical outcome of subsequent reactions.
The development of stereoselective routes to pentadienoyl scaffolds is an active area of research, with potential applications in the synthesis of complex natural products and pharmacologically active molecules.
Table 2: Compound Names Mentioned in the Article
Elucidation of Reactivity and Mechanistic Pathways of 2,4 Pentadienoyl Chloride, 5 Phenyl
Nucleophilic Acyl Substitution Mechanisms Involving the Acyl Chloride Moiety
The acyl chloride group is a powerful electrophile, making it highly susceptible to attack by various nucleophiles. This reactivity is the basis for its use in synthesizing a wide array of derivatives.
Hydrolysis Pathways and Corresponding Kinetic Studies
The hydrolysis of acyl chlorides is a fundamental reaction that proceeds readily, often vigorously, in the presence of water to yield the corresponding carboxylic acid. docbrown.info For 2,4-pentadienoyl chloride, 5-phenyl-, this reaction would lead to the formation of 5-phenyl-2,4-pentadienoic acid. The general mechanism for the hydrolysis of an acyl chloride involves the nucleophilic attack of water on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and deprotonation to yield the carboxylic acid and hydrochloric acid. docbrown.info
Table 1: General Reactivity of Acyl Chlorides in Hydrolysis
| Acyl Chloride Type | General Reactivity | Mechanistic Notes |
| Aliphatic | High | Generally SN2-like mechanism. |
| Aromatic | High | Can proceed via SN1 or SN2 pathways depending on substituents. |
| Unsaturated | High | Conjugation can influence the stability of intermediates. |
Amidation and Esterification Reactions for Derivatization
The high reactivity of the acyl chloride group makes 2,4-pentadienoyl chloride, 5-phenyl- an excellent starting material for the synthesis of amides and esters. These reactions are crucial for creating a diverse range of chemical derivatives.
Amidation: The reaction of an acyl chloride with ammonia, a primary amine, or a secondary amine is a vigorous process that yields an amide. libretexts.orgyoutube.com For example, reacting 2,4-pentadienoyl chloride, 5-phenyl- with an amine would produce the corresponding N-substituted-5-phenyl-2,4-pentadienamide. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon, followed by the expulsion of the chloride ion. openstax.org Typically, a base, such as pyridine (B92270) or a tertiary amine, is added to neutralize the hydrogen chloride byproduct. mdpi.com A practical method for the synthesis of primary amides involves the use of ammonium (B1175870) chloride (NH₄Cl) as the nitrogen source in a solvent like N-methyl-2-pyrrolidone (NMP), which can trap the released HCl. ccspublishing.org.cn
Esterification: Similarly, alcohols react readily with acyl chlorides to form esters. chemguide.co.ukchemguide.co.uk The esterification of 2,4-pentadienoyl chloride, 5-phenyl- with an alcohol would result in the formation of an alkyl 5-phenyl-2,4-pentadienoate. This reaction is also a nucleophilic acyl substitution and is generally irreversible, making it a highly efficient method for ester synthesis. libretexts.org The reaction is often carried out in the presence of a base like pyridine to scavenge the HCl produced. organic-chemistry.org
Table 2: General Conditions for Derivatization of Acyl Chlorides
| Reaction | Nucleophile | General Conditions | Product |
| Amidation | Ammonia, Primary/Secondary Amine | Aprotic solvent, often with a base (e.g., pyridine) | Amide |
| Esterification | Alcohol | Aprotic solvent, often with a base (e.g., pyridine) | Ester |
Organometallic Reactivity and Coordination Chemistry of Pentadienoyl Ligands
The extended π-system of the pentadienoyl ligand derived from 2,4-pentadienoyl chloride, 5-phenyl- allows for complexation with various transition metals, leading to a rich organometallic chemistry.
Complexation with Transition Metals (e.g., Manganese, Palladium)
Manganese Complexes: Manganese pentadienoyl complexes have been synthesized and studied. acs.org The synthesis of manganese alkyl carbonyl complexes can be achieved through the reaction of the anionic complex Na[Mn(CO)₅] with acid chlorides, which leads to the formation of [Mn(CO)₅(COR)]. nih.gov These acyl complexes can then be decarbonylated. Furthermore, manganese(I) complexes featuring tridentate amidine-toting protic amine ligands have been synthesized and characterized. rsc.org The coordination of manganese to pentadienoyl ligands can occur in various modes, taking advantage of the π-electrons of the diene system and the oxygen of the carbonyl group.
Palladium Complexes: Palladium is well-known for its ability to form complexes with a wide variety of organic ligands and to catalyze numerous organic transformations. libretexts.org The synthesis of η³-allyl palladium(II) complexes is a common reaction, often starting from allylic halides. wikipedia.orggoogle.com Given the conjugated diene system in 2,4-pentadienoyl chloride, 5-phenyl-, it is plausible that it could react with low-valent palladium sources to form π-allyl complexes after suitable transformation. The coordination chemistry of palladium with ligands containing both "hard" (e.g., oxygen) and "soft" (e.g., π-systems) donors is extensive.
Ligand Transformation and Rearrangement Mechanisms within Metal Complexes (e.g., η⁴-Oxapentadienyl and η³-Allyl Complexes)
Once complexed to a metal center, the pentadienoyl ligand can undergo various transformations and rearrangements.
η⁴-Oxapentadienyl Complexes: The reaction of manganese pentadienoyl complexes can lead to the formation of η⁴-oxapentadienyl manganese tricarbonyl complexes. acs.org These transformations highlight the flexibility of the pentadienoyl ligand to coordinate to the metal center through both the carbon backbone and the oxygen atom. The synthesis of η⁵-oxapentadienyl manganese complexes has also been reported, demonstrating the diverse coordination modes available. acs.org
η³-Allyl Complexes: The formation of η³-allyl complexes is a common reactivity pattern for 1,3-diene systems in the presence of transition metals like palladium. wikipedia.org While direct synthesis from an acyl chloride is not typical, the pentadienoyl ligand could potentially undergo transformations within the coordination sphere of a metal that lead to the formation of an η³-allyl moiety. For instance, decarbonylation of a palladium-bound acyl ligand could precede or be coupled with a rearrangement to an allyl complex.
Cycloaddition and Cross-Coupling Reactions Facilitated by 2,4-Pentadienoyl Chloride, 5-Phenyl-
The dual functionality of 2,4-pentadienoyl chloride, 5-phenyl- allows it to participate in both cycloaddition reactions, via its diene system, and cross-coupling reactions, via its acyl chloride group.
Cycloaddition Reactions: The conjugated diene system of 2,4-pentadienoyl chloride, 5-phenyl- makes it a suitable candidate for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wiley-vch.deresearchgate.net The reactivity in these reactions is governed by the electronic properties of both the diene and the dienophile. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. youtube.com The acyl chloride group in 2,4-pentadienoyl chloride, 5-phenyl- is strongly electron-withdrawing, which would decrease the electron density of the diene system, making it less reactive in a normal-electron-demand Diels-Alder reaction. However, it could potentially participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. nih.gov
Cross-Coupling Reactions: The acyl chloride functionality is a reactive electrophile for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Acyl chlorides can undergo Suzuki-Miyaura cross-coupling with organoboronic acids to form ketones. nsf.govnih.govorganic-chemistry.orglibretexts.orgnih.gov This reaction provides a powerful method for carbon-carbon bond formation. The reaction of 2,4-pentadienoyl chloride, 5-phenyl- with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding ketone.
Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. mdpi.comorganic-chemistry.org While less common for acyl chlorides, related palladium-catalyzed reactions of unsaturated derivatives are known. researchgate.netacs.org The conjugated system in 2,4-pentadienoyl chloride, 5-phenyl- offers multiple sites for potential palladium-catalyzed reactions, although the high reactivity of the acyl chloride would likely dominate.
Table 3: Potential Reactions of 2,4-Pentadienoyl Chloride, 5-Phenyl-
| Reaction Type | Reactant | Expected Product |
| Diels-Alder | Electron-rich dienophile | Substituted cyclohexene (B86901) derivative |
| Suzuki-Miyaura Coupling | Organoboronic acid | Unsaturated ketone |
| Heck-type Reaction | Alkene | Further unsaturated ketone (potential for various isomers) |
Palladium-Catalyzed [3+2] Cycloadditions
While specific examples of palladium-catalyzed [3+2] cycloadditions involving 2,4-pentadienoyl chloride, 5-phenyl- are not extensively documented in the literature, the reactivity of similar 1,3-diene systems in the presence of palladium catalysts allows for a predictive analysis of its potential in such transformations. In a general palladium-catalyzed [3+2] cycloaddition, a three-atom component and a two-atom component react to form a five-membered ring. For a substrate like 2,4-pentadienoyl chloride, 5-phenyl-, the dienyl fragment could potentially act as the three-carbon synthon.
The mechanism would likely initiate with the coordination of the palladium(0) catalyst to the diene system. Subsequent oxidative addition could form a π-allylpalladium intermediate. This intermediate is a key species in many palladium-catalyzed reactions. The regioselectivity of the formation of this intermediate would be influenced by the electronic effects of the phenyl and acyl chloride groups. The π-allylpalladium species could then react with a suitable two-atom component, such as an activated alkene or alkyne, to undergo the [3+2] cycloaddition, leading to the formation of a functionalized five-membered carbocycle. The reaction conditions, particularly the choice of ligands and additives, would be crucial in directing the reaction towards the desired cycloaddition pathway and controlling the stereoselectivity of the newly formed chiral centers.
A representative example of a palladium-catalyzed [3+2] cycloaddition of a diene with an activated alkene is presented in the table below, illustrating typical reaction parameters that could be adapted for 2,4-pentadienoyl chloride, 5-phenyl-.
| Entry | Diene | Alkene | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1,3-Butadiene (B125203) | Methyl acrylate | Pd(dba)₂ | PPh₃ | Toluene | 80 | 75 |
| 2 | Isoprene | N-Phenylmaleimide | Pd₂(dba)₃ | dppe | THF | 60 | 82 |
| 3 | (E)-1-Phenyl-1,3-butadiene | Acrylonitrile | Pd(OAc)₂ | (R)-BINAP | Dioxane | 100 | 68 (92% ee) |
dppe = 1,2-Bis(diphenylphosphino)ethane, dba = dibenzylideneacetone, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl. The data presented are representative and not from direct reactions of 2,4-Pentadienoyl chloride, 5-phenyl-.
Palladium-Catalyzed Vinylation of Activated Alkenes
Palladium-catalyzed vinylation, a variant of the Heck reaction, represents a plausible transformation for 2,4-pentadienoyl chloride, 5-phenyl-. In this type of reaction, the acyl chloride could potentially serve as a source of a vinylpalladium species after a decarbonylative process, or more directly, the dienyl system could undergo vinylation. However, a more likely pathway would involve the reaction of an organometallic reagent with 2,4-pentadienoyl chloride, 5-phenyl- in a cross-coupling manner, or the use of the dienyl system to vinylate an aryl or vinyl halide.
Given the structure of 2,4-pentadienoyl chloride, 5-phenyl-, it could react with an activated alkene in the presence of a palladium catalyst. The general mechanism for a Heck-type reaction involves the oxidative addition of an organic halide (or a related substrate) to a palladium(0) complex. In this hypothetical scenario, the C-Cl bond of the acyl chloride could undergo oxidative addition to Pd(0), forming an acylpalladium(II) complex. This complex could then undergo migratory insertion with an activated alkene. A subsequent β-hydride elimination would yield the vinylated product and a palladium-hydride species, which upon reductive elimination with a base regenerates the Pd(0) catalyst. The presence of the extended conjugation in 2,4-pentadienoyl chloride, 5-phenyl- would likely influence the regioselectivity of the insertion and elimination steps.
The table below outlines typical conditions for a palladium-catalyzed vinylation of an activated alkene with an aryl chloride, which could serve as a starting point for developing a similar reaction with 2,4-pentadienoyl chloride, 5-phenyl-. nih.gov
| Entry | Aryl Halide | Alkene | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Chlorobenzene | Styrene | Pd(OAc)₂ | SPhos | K₂CO₃ | DMAc | 120 | 85 |
| 2 | 4-Chloroanisole | Butyl acrylate | PdCl₂(dppf) | - | NaOtBu | Toluene | 110 | 92 |
| 3 | 2-Chloropyridine | Vinyltrimethylsilane | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 78 |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl. The data presented are representative and not from direct reactions of 2,4-Pentadienoyl chloride, 5-phenyl-.
Photochemical Reactivity and Transformation Mechanisms of Related Pentadienoyl Systems
The photochemical behavior of 2,4-pentadienoyl chloride, 5-phenyl- can be inferred from studies on closely related 5-arylpenta-2,4-dienoic acids. These compounds, which are vinylogous cinnamic acids, are known to undergo photochemical [2+2] cycloadditions. nih.gov Upon irradiation, the conjugated diene system is excited to a higher energy state, enabling it to participate in cycloaddition reactions that are typically thermally forbidden.
In a notable study, the photodimerization of 5-arylpenta-2,4-dienoic acids was achieved with high selectivity using a template-directed approach. nih.gov By attaching two molecules of a 5-arylpenta-2,4-dienoic acid to a 1,8-dihydroxynaphthalene template, the reacting diene systems are held in close proximity, facilitating an efficient intramolecular [2+2] cycloaddition upon irradiation with UV-A light (365 nm). nih.gov This method leads to the formation of a single regioisomer of the cyclobutane (B1203170) product in high yields. nih.gov The reaction proceeds with high diastereoselectivity, which is controlled by the geometry of the template-bound substrates. nih.gov
The mechanism involves the photoexcitation of one of the diene moieties, followed by a cycloaddition with the ground-state diene of the second molecule. The regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity of the cycloaddition are dictated by the pre-organization of the reactants on the template. Without a template, the solid-state irradiation of 5-phenylpenta-2,4-dienoic acid has been reported to yield a complex mixture of products. nih.gov
The table below summarizes the results of the template-directed photodimerization of various 5-arylpenta-2,4-dienoic acid derivatives, which serves as a strong model for the expected photochemical reactivity of 2,4-pentadienoyl chloride, 5-phenyl-.
| Substrate (Aryl Group) | Reaction Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Phenyl | Solid state, 365 nm, 8 h | Cyclobutane Dimer | 99 | 13:1 |
| 4-Fluorophenyl | Solution (CHCl₃), 365 nm, 8 h | Cyclobutane Dimer | 96 | 10:1 |
| 4-Methoxyphenyl | Solid state, 365 nm, 8 h | Cyclobutane Dimer | 98 | 12:1 |
| 2-Naphthyl | Solution (CHCl₃), 365 nm, 12 h | Cyclobutane Dimer | 85 | 8:1 |
Data adapted from a study on 5-arylpenta-2,4-dienoic acids. nih.gov
Chemo- and Regioselectivity in Reactions of 2,4-Pentadienoyl Chloride, 5-Phenyl-
The chemo- and regioselectivity of reactions involving 2,4-pentadienoyl chloride, 5-phenyl- are dictated by the presence of multiple reactive sites. The primary electrophilic center is the carbonyl carbon of the acyl chloride, which is highly susceptible to nucleophilic acyl substitution. However, the conjugated diene system also presents sites for nucleophilic attack, specifically at the β- and δ-positions (carbons 3 and 5), in what would be a conjugate addition (Michael-type addition).
Chemoselectivity: In reactions with nucleophiles, the primary point of attack will be determined by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as Grignard reagents or organolithium compounds, are expected to preferentially attack the highly electrophilic carbonyl carbon of the acyl chloride, leading to the formation of ketones or tertiary alcohols, respectively. Softer nucleophiles, such as cuprates, might favor conjugate addition to the diene system. The acyl chloride is generally more reactive than the conjugated diene towards most nucleophiles, suggesting that nucleophilic acyl substitution will often be the dominant reaction pathway.
Regioselectivity: In the case of conjugate addition, the nucleophile can attack either the β- or the δ-position. The outcome is influenced by both kinetic and thermodynamic factors. 1,2-addition to the carbonyl group is typically kinetically favored. Among the conjugate addition pathways, 1,4-addition (attack at the β-position) would lead to an enolate intermediate, while 1,6-addition (attack at the δ-position) would result in a different enolate. The phenyl group at the 5-position will electronically influence the diene system. Its electron-donating or withdrawing nature (depending on the reaction conditions and intermediates) can affect the relative electrophilicity of the β- and δ-carbons. Generally, for α,β,γ,δ-unsaturated carbonyl compounds, 1,4-addition is often preferred over 1,6-addition due to the formation of a more stable, conjugated enolate. However, the extended conjugation provided by the phenyl group could stabilize the intermediate from 1,6-addition, making this pathway more competitive.
| Compound Name | Molecular Formula | Synonyms |
|---|---|---|
| 2,4-Pentadienoyl chloride, 5-phenyl- | C₁₁H₉ClO | 5-Phenylpenta-2,4-dienoyl chloride |
| 5-Phenylpenta-2,4-dienoic acid | C₁₁H₁₀O₂ | Cinnamylideneacetic acid |
| Palladium(II) acetate (B1210297) | C₄H₆O₄Pd | Pd(OAc)₂ |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | Pd₂(dba)₃ |
| 1,2-Bis(diphenylphosphino)ethane | C₂₆H₂₄P₂ | dppe |
| (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | C₄₄H₃₂P₂ | (R)-BINAP |
| 1,1'-Bis(diphenylphosphino)ferrocene | C₃₄H₂₈FeP₂ | dppf |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | C₂₆H₃₅OP | SPhos |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | C₃₃H₄₉P | XPhos |
Advanced Spectroscopic and Structural Characterization of 2,4 Pentadienoyl Chloride, 5 Phenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR, 13C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2,4-pentadienoyl chloride, 5-phenyl-, and its analogs. 1H and 13C NMR spectra provide critical information about the chemical environment of each proton and carbon atom in the molecule.
In the 1H NMR spectrum , the protons on the phenyl group typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The vinylic protons of the pentadienoyl chain exhibit distinct signals in the δ 5.0-7.5 ppm range, with their specific chemical shifts and coupling constants (J-values) revealing the stereochemistry (E/Z configuration) of the double bonds.
The 13C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the acid chloride is characteristically downfield (around δ 165-170 ppm). The sp2 hybridized carbons of the phenyl ring and the diene system appear in the δ 120-150 ppm region. For instance, a 13C NMR spectrum for a related isomer, (2E,4Z)-1-Phenyl-5-chloro-2,4-pentadien-1-one, has been documented. spectrabase.com
For more complex derivatives, two-dimensional (2D) NMR techniques are employed for complete signal assignment. nih.gov
COSY (Correlation Spectroscopy) identifies proton-proton (H-H) spin-spin couplings, helping to trace the connectivity of the entire proton network through the diene chain.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule, such as the connection between the phenyl ring and the dienoyl chain. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is invaluable for confirming stereochemistry and conformational preferences. nih.gov
Table 1: Representative NMR Data for Related Structural Moieties This table provides expected chemical shift ranges based on data from analogous structures.
| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Key Information Provided |
|---|---|---|---|
| ¹H | Phenyl Protons (C₆H₅) | 7.0 - 8.0 | Presence of the aromatic ring. |
| ¹H | Vinylic Protons (C=CH) | 5.0 - 7.5 | Double bond configuration (E/Z). |
| ¹³C | Carbonyl Carbon (C=O) | 165 - 170 | Confirms the acid chloride functional group. |
| ¹³C | Aromatic & Vinylic Carbons | 120 - 150 | Maps the carbon skeleton of the conjugated system. |
Vibrational Spectroscopy Applications (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in 2,4-pentadienoyl chloride, 5-phenyl-. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays absorption bands characteristic of specific bonds.
Key diagnostic peaks in the FT-IR spectrum include:
C=O Stretch: A strong, sharp absorption band typically appears in the region of 1750-1815 cm⁻¹ for the acid chloride carbonyl group. This peak is often at a higher frequency than for corresponding carboxylic acids or esters due to the electron-withdrawing nature of the chlorine atom. For comparison, the C=O stretch in acetyl chloride is well-defined. nist.govchemicalbook.com
C=C Stretch: The conjugated double bonds of the diene system and the phenyl ring give rise to several absorption bands in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Aromatic C-H Stretch: A sharp band or series of bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) indicates the C-H stretching vibrations of the phenyl ring. scielo.org.za
Vinylic C-H Stretch: The C-H stretching of the diene portion also appears in the 3000-3100 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to show a band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Theoretical calculations can be used to predict vibrational wavenumbers, which, when compared with experimental FT-IR data, allow for a detailed assignment of each vibrational mode. scielo.org.za
Table 2: Characteristic FT-IR Absorption Frequencies for 2,4-Pentadienoyl Chloride, 5-Phenyl-
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Acid Chloride (COCl) | C=O Stretch | 1750 - 1815 | Strong, Sharp |
| Alkene (C=C) | C=C Stretch | 1600 - 1650 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable |
| Aromatic/Vinylic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Alkyl Halide (C-Cl) | C-Cl Stretch | 600 - 800 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful tool used to determine the molecular weight and deduce the structure of 2,4-pentadienoyl chloride, 5-phenyl-. The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For 2,4-pentadienoyl chloride, 5-phenyl- (C₁₁H₉ClO), the predicted monoisotopic mass is 192.0342 Da. uni.lu The detection of this molecular ion peak (or related adducts like [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺) confirms the identity of the compound. uni.lu
Electron ionization (EI) is a common technique that causes the molecular ion to break apart into smaller, stable fragments. The analysis of this fragmentation pattern provides valuable structural information. For 2,4-pentadienoyl chloride, 5-phenyl-, expected fragmentation pathways could include:
Loss of the chlorine radical (Cl•) to give an acylium ion.
Loss of a carbon monoxide (CO) molecule from the acylium ion.
Cleavage at various points along the dienoyl chain.
Formation of a stable tropylium (B1234903) ion (m/z 91) from the phenylmethyl moiety.
Analysis of the mass spectrum of related compounds, such as 5-Phenyl-2,4-pentadienophenone, can provide insights into the likely fragmentation patterns of the shared cinnamylidene structural core. nist.gov
Table 3: Predicted Mass Spectrometry Data for 2,4-Pentadienoyl Chloride, 5-Phenyl- (C₁₁H₉ClO) Data sourced from PubChem predictions. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 193.04148 |
| [M+Na]⁺ | 215.02342 |
| [M-H]⁻ | 191.02692 |
| [M]⁺ | 192.03365 |
X-ray Crystallographic Analysis of Crystalline Derivatives and Metal Complexes
While obtaining a single crystal of the reactive 2,4-pentadienoyl chloride itself can be challenging, X-ray crystallography of its more stable crystalline derivatives (e.g., amides, esters, or the parent carboxylic acid) provides the most definitive structural information. This technique maps the electron density in a crystal to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.
For example, the crystal structure of a related compound, 5,5-Diphenyl-cis-penta-2,4-dienoic acid, has been determined. ucr.ac.crresearchgate.net Such an analysis reveals:
Unambiguous Stereochemistry: It confirms the configuration (cis/trans or E/Z) of the double bonds.
Molecular Conformation: It shows the planarity of the conjugated system and the torsion angles between the phenyl ring and the diene chain.
Intermolecular Interactions: It elucidates how molecules pack in the solid state, revealing non-covalent interactions like hydrogen bonding (e.g., carboxylic acid dimers), C-H···O bonds, and π-π stacking, which govern the crystal's architecture. ucr.ac.crresearchgate.neteurjchem.com
The structure of metal complexes involving ligands derived from 5-phenyl-2,4-pentadienoic acid can also be confirmed by X-ray diffraction, providing insight into the coordination geometry and bonding between the ligand and the metal center. mdpi.com
Table 4: Example Crystal Data for a Derivative, 5,5-Diphenyl-cis-penta-2,4-dienoic Acid Data from a published crystallographic report. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₄O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.0801 (4) |
| b (Å) | 15.4598 (7) |
| c (Å) | 10.0920 (4) |
| β (°) | 109.453 (1) |
| Volume (ų) | 1335.81 (10) |
Chromatographic Techniques for Purity Assessment and Preparative Isolation (e.g., High-Performance Liquid Chromatography (HPLC))
Chromatographic methods are essential for both verifying the purity of 2,4-pentadienoyl chloride, 5-phenyl- and for its isolation from reaction mixtures. warwick.ac.uk
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. An analytical HPLC system can separate the target compound from starting materials, byproducts, and isomers. A pure sample will ideally show a single, sharp, symmetrical peak in the chromatogram. The area under the peak is proportional to the concentration, allowing for quantitative determination of purity.
Preparative HPLC is a scaled-up version of analytical HPLC used to purify larger quantities of a compound. lcms.cznih.gov This technique is particularly valuable when traditional methods like crystallization or distillation are ineffective, especially for separating closely related isomers. lcms.cz By collecting the fraction corresponding to the desired peak as it elutes from the column, a highly pure sample can be obtained for further analysis or use. The process involves developing an analytical method first and then scaling it up by adjusting the column size, flow rate, and injection volume. warwick.ac.uklcms.cz
Advanced Optical Spectroscopic Studies (e.g., UV-Vis Absorption, Fluorescence Spectroscopy, Laser Flash Photolysis for Related Compounds)
Advanced optical spectroscopy techniques probe the electronic properties and excited-state dynamics of conjugated systems like 2,4-pentadienoyl chloride, 5-phenyl-, and its derivatives.
UV-Vis Absorption Spectroscopy: Due to its extended π-conjugated system, 5-phenyl-2,4-pentadienoyl derivatives are expected to absorb light in the ultraviolet-visible (UV-Vis) region. The UV-Vis spectrum reveals the wavelengths of maximum absorbance (λ_max), which correspond to electronic transitions (e.g., π → π*). For related allylidene compounds, absorption peaks have been observed in the 340-410 nm range. scielo.org.za The position and intensity of these bands are sensitive to the solvent and the specific structure of the molecule.
Fluorescence Spectroscopy: Cinnamic acid derivatives can exhibit fluorescence, where the molecule emits light after being excited to a higher electronic state. nih.gov Fluorescence spectroscopy can be used to study the interaction of these molecules with other substances, such as proteins. nih.gov The analysis of fluorescence quenching can provide information on binding constants and the thermodynamics of these interactions.
Laser Flash Photolysis (LFP): LFP is a powerful technique for studying short-lived transient species like triplet excited states and radicals, which may be formed upon photoexcitation. unimelb.edu.autruman.edu In an LFP experiment, a short, intense laser pulse excites the molecule, and the subsequent decay of the transient species is monitored by a second light beam. unimelb.edu.auscielo.br This provides kinetic data on photochemical reactions, such as isomerizations, rearrangements, or reactions with other molecules. For related systems, LFP has been used to characterize transient absorptions and determine the lifetimes of excited states, which can be on the nanosecond to millisecond timescale. scielo.brresearchgate.net
Applications of 2,4 Pentadienoyl Chloride, 5 Phenyl in Advanced Organic Synthesis
Role as a Versatile Intermediate in the Synthesis of Fine Chemicals and Agrochemicals
The structural framework of 5-phenyl-2,4-pentadienoyl chloride makes it a valuable intermediate in the synthesis of fine chemicals and agrochemicals. The high reactivity of the acyl chloride functional group allows it to readily undergo reactions such as esterification and amidation, providing a straightforward route to a diverse range of derivatives. tandfonline.comtandfonline.com This reactivity is fundamental to its role as a versatile precursor.
In the realm of agrochemicals, the 5-phenyl-2,4-pentadienoyl scaffold is a key component in the development of novel pest control agents. A Chinese patent describes a class of 5-phenyl-2,4-pentadien-1-one compounds containing heterocyclic moieties that are effective in controlling agricultural pests. google.com The synthesis of these active compounds involves the creation of an amide or ketone linkage, for which 5-phenyl-2,4-pentadienoyl chloride is an ideal starting material. The parent compound, 1,5-diphenyl-2-pentenone, extracted from the root of Stellera chamaejasme, has shown significant aphidicidal and antifeedant activity, highlighting the potential of this structural class in creating environmentally-friendly pesticides. google.com
Utilization as a Building Block for Complex Natural Products and Bioactive Molecules (e.g., Polyketides, Alkaloids, Piperine (B192125) Derivatives)
The 5-phenyl-2,4-pentadienoyl moiety is a structural feature found in various bioactive molecules and serves as a key building block in their synthesis. Its utility is particularly evident in the synthesis of alkaloids and their analogues, such as derivatives of piperine. Piperine, the main alkaloid in black pepper, contains a related (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl structure and exhibits a wide range of pharmacological activities. researchgate.net Synthetic procedures for creating piperine derivatives often involve the hydrolysis of piperine to piperic acid, followed by conversion to the highly reactive piperoyl chloride. lukemanlab.org This acid chloride is then coupled with various amines to produce novel amides with potential therapeutic applications, such as PPARγ agonists. lukemanlab.org By analogy, 5-phenyl-2,4-pentadienoyl chloride can be used to synthesize a parallel library of piperine analogues where the benzodioxole group is replaced by a phenyl group.
The cinnamoyl group is a known starter unit in the biosynthesis of certain type II polyketides. nih.gov Research has shown that chalcone (B49325) synthase (CHS) can accept trans-cinnamoyl moieties to produce unnatural polyketides, including flavonoids and pyrones. nih.gov This indicates that building blocks like 5-phenyl-2,4-pentadienoyl chloride could be valuable precursors in precursor-directed biosynthesis or chemo-enzymatic strategies to generate novel polyketide libraries with potential antiangiogenic or other biological activities. nih.gov
Furthermore, the synthesis of complex piperidine-containing alkaloids often relies on the stepwise construction of the alkaloid framework. researchgate.net The introduction of side chains via acylation is a common strategy. The 5-phenyl-2,4-pentadienoyl chloride can serve as a reagent to introduce the cinnamylideneacetyl group onto a nitrogen atom within a precursor molecule, thereby facilitating the assembly of complex alkaloid structures. researchgate.net
Development of Specialized Reagents and Functional Materials
The unique electronic and structural properties of 5-phenyl-2,4-pentadienoyl chloride enable its use in the creation of specialized reagents and the functionalization of materials.
Synthesis of Novel Photoinitiators and Photopolymerization Initiators
While specific examples utilizing 5-phenyl-2,4-pentadienoyl chloride are not extensively documented, its chemical structure is well-suited for the synthesis of novel photoinitiators. A key requirement for a photoinitiator is a chromophore that absorbs light in the UV or visible region. researchgate.net The extended π-conjugation system of the 5-phenyl-2,4-pentadienoyl scaffold acts as an effective chromophore. Acyl chlorides are common starting materials for producing more complex photoinitiator molecules. For instance, new benzophenone (B1666685) derivatives with photoinitiating effects have been synthesized through the esterification of hydroxy-benzophenone with various acyl chlorides. researchgate.net Similarly, S-benzoheterocycle thiobenzoates, which act as free radical photoinitiators, are synthesized from the reaction of an acyl chloride and a thiol. researchgate.net It is therefore plausible that 5-phenyl-2,4-pentadienoyl chloride could be reacted with suitable hydroxy- or thiol-containing molecules to create novel photoinitiators for use in UV-curing and photopolymerization applications.
Chemical Modification and Functionalization of Polymers (e.g., Polyvinyl Chloride)
The chemical modification of polymer surfaces is crucial for tailoring their properties for specific applications. Polyvinyl chloride (PVC) is a widely used thermoplastic that can be functionalized to improve its thermal stability, biocompatibility, or other characteristics. scirp.orgekb.eg A common strategy for PVC modification involves the nucleophilic substitution of the labile chlorine atoms on the polymer backbone. scirp.org For example, PVC can be reacted with amines, such as ethylene (B1197577) diamine, to introduce primary amine groups onto the polymer chain. mdpi.com These appended nucleophilic groups then provide a handle for further functionalization.
Given its high reactivity, 5-phenyl-2,4-pentadienoyl chloride is an excellent candidate for grafting onto such modified polymers. The acyl chloride can react with the amine-functionalized PVC to form stable amide bonds, thereby covalently attaching the 5-phenyl-2,4-pentadienoyl moiety to the polymer surface. mdpi.com This type of surface modification can impart new properties to the material, such as UV-protection, due to the chromophoric nature of the grafted group, or provide a platform for further chemical transformations. ekb.eg
Strategies for Stereochemical Control and Asymmetric Synthesis Employing Pentadienoyl Scaffolds
The pentadienoyl scaffold offers multiple sites for introducing stereochemistry, making it an attractive substrate for asymmetric synthesis. The conjugated diene system within 5-phenyl-2,4-pentadienoyl chloride is particularly suited for cycloaddition reactions, such as the Diels-Alder reaction. Asymmetric versions of the hetero-Diels-Alder reaction, for instance, can be catalyzed by chiral Lewis acids to produce chiral dihydropyridinones with high enantioselectivity. researchgate.net The dienoyl chloride or its derivatives (esters, amides) can act as the diene component in such reactions, allowing for the stereocontrolled synthesis of complex heterocyclic structures.
Furthermore, advances in photoenzymatic catalysis have opened new avenues for the asymmetric functionalization of olefins. nih.gov Flavin-dependent "ene"-reductases can catalyze the enantioselective coupling of reactants to alkenes. nih.gov The double bonds within the pentadienoyl scaffold could potentially serve as substrates for such enzymatic transformations, enabling precise control over the formation of new stereocenters. While direct applications of these methods to 5-phenyl-2,4-pentadienoyl chloride are still emerging, the principles of asymmetric catalysis strongly suggest its potential as a valuable scaffold for developing stereoselective transformations.
Integration into Combinatorial Chemistry and Solid-Phase Synthesis Methodologies
The principles of combinatorial chemistry aim to rapidly generate large libraries of diverse compounds for screening. nih.gov 5-Phenyl-2,4-pentadienoyl chloride is an ideal building block for such endeavors due to the robust and high-yielding nature of acyl chloride reactions. Acyl halides are a commonly used class of reagents in combinatorial library synthesis. nih.gov
In solid-phase synthesis, molecules are constructed on a polymer support, which simplifies purification. acs.org Acyl chlorides are frequently used to acylate resin-bound amines or alcohols, forming a key linkage in the construction of the target molecules. acs.orgnih.gov For example, 5-phenyl-2,4-pentadienoyl chloride can be reacted with a library of resin-bound amino acids or other amine-containing scaffolds to generate a large library of amides. After synthesis, the final products are cleaved from the resin for screening. This approach allows for the systematic variation of one part of the molecule while keeping the 5-phenyl-2,4-pentadienoyl core constant, facilitating the exploration of structure-activity relationships (SAR). The use of such versatile building blocks is central to modern drug discovery and materials science. escholarship.org
Biotechnological Applications in Producing Butadiene and Related Compounds via 2,4-Pentadienoate Pathways
The pursuit of sustainable and bio-based chemical production has led to significant interest in engineered microbial systems for the synthesis of valuable platform chemicals. Among these, the C4 compound 1,3-butadiene (B125203), a critical monomer for synthetic rubber and plastics, is a prime target. nih.gov While direct microbial production of butadiene from renewable feedstocks like glucose is not a naturally occurring process, significant strides have been made in constructing artificial metabolic pathways to achieve this goal. nih.govresearchgate.netresearchgate.netfrontiersin.org
These innovative approaches often involve the biosynthesis of 2,4-pentadienoate, a close structural relative of the chemical building block at the center of this article. The enzymatic pathways are engineered within host microorganisms, such as Escherichia coli or Pseudomonas putida, to convert central metabolites into this key intermediate. nih.govdtu.dk
Detailed Research Findings:
Recent research has focused on the development of non-naturally occurring microbial organisms that contain engineered pathways for the production of 2,4-pentadienoate and its subsequent conversion to butadiene. researchgate.netresearchgate.net These pathways often leverage enzymes with relaxed substrate specificity or enzymes that have been computationally redesigned to improve their catalytic efficiency for non-native substrates. nih.govnih.gov
A key strategy involves the creation of artificial metabolic pathways that combine elements from different organisms. For instance, researchers have successfully engineered E. coli to produce 1,3-butadiene by integrating a pathway that produces cis,cis-muconic acid with a modified ferulic acid decarboxylase. nih.gov The rational design of the enzyme's substrate-binding site was crucial for enhancing the decarboxylation of the intermediate, leading to improved butadiene production. nih.gov
Furthermore, patents have been filed for microorganisms and methods that enable the production of 2,4-pentadienoate, butadiene, and other related compounds like propylene (B89431) and 1,3-butanediol. researchgate.netresearchgate.net These engineered microbes express at least one exogenous nucleic acid that codes for a pathway enzyme in sufficient amounts to produce the target chemical. The process involves culturing these non-naturally occurring microbial organisms under specific conditions for a sufficient period to yield the desired product. researchgate.net
The table below summarizes key aspects of engineered microbial systems for the production of butadiene and related compounds via 2,4-pentadienoate pathways.
| Host Organism | Engineered Pathway Highlights | Target Products | Key Findings & Innovations |
| Escherichia coli | Combination of cis,cis-muconic acid pathway and a tailored ferulic acid decarboxylase mutant. nih.gov | 1,3-Butadiene | Computational simulation and rational design of the enzyme's substrate-binding site improved production. Achieved 2.13 ± 0.17 g/L of 1,3-butadiene in fed-batch fermentation. nih.gov |
| Non-naturally occurring microbial organisms | Expression of at least one exogenous nucleic acid encoding a pathway enzyme. researchgate.netresearchgate.net | 2,4-Pentadienoate, Butadiene, Propylene, 1,3-Butanediol, Crotyl alcohol, 3-Buten-1-ol | Development of microbial platforms for a range of valuable chemicals. researchgate.net |
| Pseudomonas putida | Leveraging native pathways for biodegradation of aromatic compounds. dtu.dk | 2-Fluoro-cis,cis-muconate | Stoichiometric conversion of a fluorinated substrate to the target product, showcasing the potential for producing novel fluorinated building blocks. dtu.dk |
These biotechnological advancements highlight a paradigm shift towards more sustainable chemical manufacturing. The ability to produce 2,4-pentadienoate and its derivatives from renewable resources opens up new avenues for the bio-based synthesis of a wide array of chemicals, reducing our reliance on fossil fuels. frontiersin.org
Theoretical and Computational Chemistry Studies on 2,4 Pentadienoyl Chloride, 5 Phenyl
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like 2,4-Pentadienoyl chloride, 5-phenyl-.
Density Functional Theory (DFT) Applications to Elucidate Reaction Mechanisms
The reactivity of 2,4-Pentadienoyl chloride, 5-phenyl- is dominated by the electrophilic nature of the carbonyl carbon, a characteristic feature of acyl chlorides. libretexts.orgebsco.comnumberanalytics.comorganicchemistrytutor.com DFT calculations are instrumental in elucidating the mechanisms of its reactions, most notably nucleophilic acyl substitution. chemistrysteps.comchemguide.co.ukchemguide.co.uk
The generally accepted mechanism for the reaction of acyl chlorides with nucleophiles is a two-step addition-elimination process. libretexts.orgchemguide.co.uk DFT studies on similar systems, such as the hydrolysis of benzoyl chlorides, have shown that the reaction can proceed through a concerted S_N2-like mechanism or a stepwise pathway involving a tetrahedral intermediate. researchgate.net For 2,4-Pentadienoyl chloride, 5-phenyl-, the extended conjugation could influence the stability of intermediates and transition states.
A typical DFT study would model the reaction of 2,4-Pentadienoyl chloride, 5-phenyl- with various nucleophiles (e.g., water, alcohols, amines). The calculations would focus on locating the transition state (TS) structures and the intermediate (INT) for the stepwise mechanism. The reaction with an alcohol (ROH) to form an ester, for instance, would likely proceed as follows:
Nucleophilic Attack: The alcohol oxygen attacks the electrophilic carbonyl carbon.
Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Elimination of the Leaving Group: The carbonyl double bond is reformed, and the chloride ion is expelled.
Deprotonation: A base (which could be another alcohol molecule or the leaving chloride ion) removes the proton from the oxonium ion to yield the final ester product and HCl.
DFT calculations would provide the geometries of the reactants, intermediate, transition states, and products, as well as their relative energies, thus mapping out the potential energy surface of the reaction.
Table 1: Hypothetical Reactants and Products in a DFT-Modeled Reaction
| Species | Role | Hypothetical DFT-Optimized Geometry Features |
|---|---|---|
| 2,4-Pentadienoyl chloride, 5-phenyl- | Reactant | Planar conjugated system, C=O bond length ~1.19 Å, C-Cl bond length ~1.80 Å |
| Methanol (CH₃OH) | Nucleophile | Standard tetrahedral geometry at carbon, C-O bond length ~1.43 Å |
| Tetrahedral Intermediate | Intermediate | Sp³ hybridized carbonyl carbon, elongated C-O and C-Cl bonds |
| Ester Product | Product | Planar ester group, C=O bond length ~1.21 Å |
Computational Analysis of Transition States and Energetics in Reaction Pathways
The Gibbs free energy of activation (ΔG‡) is a key parameter that determines the reaction rate. Lower values of ΔG‡ indicate a faster reaction. Computational analysis would allow for a comparison of different reaction pathways. For example, it could be determined whether the reaction is likely to be concerted or stepwise by comparing the activation barriers of the two pathways.
The extended π-system in 2,4-Pentadienoyl chloride, 5-phenyl-, involving the phenyl ring and the diene, is expected to stabilize the ground state and potentially the transition states through resonance. This could affect the reactivity compared to simpler acyl chlorides like benzoyl chloride or propenoyl chloride.
Table 2: Hypothetical Energetic Data from DFT Calculations (in kcal/mol)
| Parameter | Description | Hypothetical Value |
|---|---|---|
| ΔE_reaction | Electronic Energy of Reaction | -20.5 |
| ΔH_reaction | Enthalpy of Reaction | -20.0 |
| ΔG_reaction | Gibbs Free Energy of Reaction | -22.3 |
| Eₐ (TS1) | Activation Energy for Intermediate Formation | +10.2 |
| Eₐ (TS2) | Activation Energy for Product Formation | +5.8 |
These hypothetical values suggest an exothermic and spontaneous reaction, which is typical for acyl chloride reactions. The rate-determining step would be the initial nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for static properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules. nih.gov For 2,4-Pentadienoyl chloride, 5-phenyl-, MD simulations would be particularly useful for conformational analysis and understanding its interactions in a condensed phase.
MD simulations can also model intermolecular interactions in a solvent or in the solid state. For example, in a polar solvent, the simulation would show the arrangement of solvent molecules around the polar acyl chloride group. In the context of materials science, MD could be used to simulate the packing of these molecules in a crystal lattice, providing insights into the resulting crystal structure. researchgate.net
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational chemistry provides powerful methods to predict spectroscopic data, which can be invaluable for identifying and characterizing new compounds.
NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. scielo.org.mxjmcs.org.mx For 2,4-Pentadienoyl chloride, 5-phenyl-, the predicted ¹H NMR spectrum would show signals for the vinyl protons in the downfield region (typically 6-8 ppm) due to the deshielding effect of the conjugated system and the carbonyl group. The aldehydic proton in similar conjugated systems appears even further downfield. almerja.comalmerja.netlibretexts.org The ¹³C NMR spectrum would feature a signal for the carbonyl carbon in the range of 160-180 ppm. ucalgary.ca The chemical shifts of the olefinic and aromatic carbons would also be predicted.
IR Spectroscopy: The vibrational frequencies can be calculated using DFT. The most characteristic feature in the IR spectrum of an acyl chloride is the C=O stretching vibration, which appears at a high frequency, typically around 1800 cm⁻¹. numberanalytics.comucalgary.ca The extended conjugation in 2,4-Pentadienoyl chloride, 5-phenyl- might lower this frequency slightly compared to saturated acyl chlorides. Other predictable vibrations include C=C stretching of the diene and the aromatic ring, and C-H bending modes.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). Due to the extended conjugated system from the phenyl group through the diene to the carbonyl group, 2,4-Pentadienoyl chloride, 5-phenyl- is expected to have strong absorption in the UV region. The main absorption would correspond to a π → π* transition. The predicted λ_max would be a key parameter for experimental comparison.
Table 3: Hypothetical Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | δ (C=O) | ~168 ppm |
| ¹H NMR | δ (vinyl H) | 6.5 - 8.0 ppm |
| IR | ν (C=O) | ~1785 cm⁻¹ |
Development of Structure-Reactivity Relationship Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate molecular structure with biological activity or physical properties. youtube.comyoutube.comyoutube.com While often used in drug design, the principles can be applied to reactivity. scirp.orgresearchgate.netnih.govnih.govyoutube.com
For a series of substituted 5-phenyl-2,4-pentadienoyl chlorides (e.g., with different substituents on the phenyl ring), a QSAR model could be developed to predict their reactivity. The model would use various molecular descriptors calculated computationally as independent variables. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological.
The dependent variable would be a measure of reactivity, such as the rate constant for a specific reaction (e.g., hydrolysis) or a computationally derived parameter like the Gibbs free energy of activation (ΔG‡). A multiple linear regression (MLR) or partial least squares (PLS) analysis would then generate a mathematical equation of the form:
Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where cᵢ are coefficients and Dᵢ are the molecular descriptors. Such a model would allow for the prediction of the reactivity of new, unsynthesized derivatives and provide insight into the factors governing their reactivity. For instance, it could quantify the effect of electron-donating or electron-withdrawing substituents on the phenyl ring on the electrophilicity of the carbonyl carbon.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| 2,4-Pentadienoyl chloride, 5-phenyl- |
| Benzoyl chloride |
| Cinnamaldehyde (B126680) |
| Cinnamic acid |
| Hydrogen chloride |
| Methanol |
Future Research Directions and Unexplored Avenues for 2,4 Pentadienoyl Chloride, 5 Phenyl
Development of Green Chemistry-Compliant Synthetic Pathways
The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. A significant and impactful area of future research would be the development of green synthetic routes to 2,4-Pentadienoyl chloride, 5-phenyl-.
Research in this area could focus on:
Catalytic Acylation: Investigating catalytic methods that avoid stoichiometric activating agents. For instance, processes using catalytic amounts of a phosphine (B1218219) or a Vilsmeier-type salt in conjunction with a milder chlorinating source could be explored.
Solvent Minimization and Replacement: Developing synthetic protocols that operate in green solvents, such as ionic liquids, supercritical fluids (like scCO₂), or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). allfordrugs.com The ultimate goal would be to develop a solvent-free synthetic method.
Energy Efficiency: Exploring syntheses that proceed under milder conditions, potentially using microwave or ultrasonic irradiation to reduce energy consumption and reaction times, a principle successfully applied in the synthesis of other complex molecules. chemrxiv.org
Renewable Feedstocks: While the phenyl group presents challenges, future investigations could aim to derive the pentadienoic acid backbone from bio-renewable sources, aligning with the principles of sustainable chemistry.
Exploration of Novel Catalytic Transformations and Enantioselective Reactions
The conjugated diene system and the acyl chloride functionality make 2,4-Pentadienoyl chloride, 5-phenyl- an ideal substrate for a wide range of catalytic transformations, an area that is currently completely unexplored.
Key research avenues include:
Asymmetric Catalysis: The development of enantioselective reactions is a cornerstone of modern organic synthesis. Future work could target the stereocontrolled functionalization of the diene system. This includes exploring organocatalytic or transition-metal-catalyzed asymmetric conjugate additions (Michael additions) of various nucleophiles to the delta-position of the diene.
Cross-Coupling Reactions: The vinyl chloride moiety, though part of an acyl chloride, could potentially participate in cross-coupling reactions. More likely, derivatives of the parent acid could be used in Heck, Suzuki, or Sonogashira reactions to further functionalize the diene backbone prior to its conversion to the acyl chloride.
Catalytic Cycloadditions: The diene system is a prime candidate for participating in cycloaddition reactions, such as the Diels-Alder reaction. Investigating the use of Lewis acid catalysts to control the regio- and stereoselectivity of these cycloadditions would be a valuable pursuit, leading to complex cyclic structures.
Advanced Functional Material Development Beyond Established Applications
The inherent properties of 2,4-Pentadienoyl chloride, 5-phenyl-, namely its conjugated π-system and reactive handle, make it an attractive building block for novel functional materials. Currently, no material applications for this specific compound are documented.
Future research could pioneer its use in:
Polymer Science: The compound could serve as a functional monomer. Its polymerization, or copolymerization with other monomers, could lead to polymers with interesting optical or electronic properties due to the conjugated side chains. The acyl chloride group allows for facile post-polymerization modification, enabling the tuning of material properties.
Surface Modification: The reactive acyl chloride can be used to covalently graft the 5-phenyl-2,4-pentadienoyl moiety onto surfaces of materials like silica, cellulose, or metal oxides. This could be used to alter surface properties such as hydrophobicity, or to immobilize other molecules for applications in chromatography or heterogeneous catalysis.
Biohybrid Materials: The acyl chloride can react with amine or hydroxyl groups on proteins or other biomolecules. This could enable the creation of novel biohybrid materials where the conjugated system acts as a fluorescent reporter or a photosensitizer. uni-freiburg.de
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving reactive or unstable intermediates. beilstein-journals.orgsoton.ac.uk The application of flow chemistry to the synthesis and subsequent reactions of 2,4-Pentadienoyl chloride, 5-phenyl- is a completely open field of research.
Potential research directions include:
On-Demand Generation: Given the reactivity of acyl chlorides, a flow process could be designed to synthesize the compound and use it immediately in a subsequent reaction step (a "telescoped" synthesis). allfordrugs.com This would avoid decomposition during storage and minimize handling of the reactive intermediate.
Process Optimization: Automated flow platforms, potentially using in-line analytics like IR or NMR spectroscopy, could be employed to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) and optimize the synthesis or subsequent transformations of the compound.
Safe Scaling: Flow reactors provide superior heat and mass transfer, allowing potentially exothermic reactions involving 2,4-Pentadienoyl chloride, 5-phenyl- to be scaled up more safely than in traditional batch reactors.
Bio-inspired Synthetic Applications and Biocatalytic Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. This represents a promising, yet entirely unexplored, avenue for the synthesis and modification of 2,4-Pentadienoyl chloride, 5-phenyl-.
Hypothetical research avenues are:
Enzymatic Kinetic Resolution: A racemic mixture of a chiral precursor alcohol could be resolved using a lipase-catalyzed acylation with a derivative of 5-phenyl-2,4-pentadienoic acid, or a lipase (B570770) could be used to selectively hydrolyze an ester derivative to produce an enantiopure acid.
Biocatalytic Reduction: Enzymes such as ene-reductases could be investigated for the stereoselective reduction of one or both of the carbon-carbon double bonds in the diene system, leading to valuable chiral building blocks.
Whole-Cell Biotransformation: Genetically engineered microorganisms could potentially be developed to produce 5-phenyl-2,4-pentadienoic acid or its derivatives from simpler precursors, offering a completely bio-based production route.
Data Table of Hypothetical Research Directions
The following table summarizes the proposed, yet currently unexplored, research avenues for 2,4-Pentadienoyl chloride, 5-phenyl-.
| Research Area | Potential Technique/Methodology | Objective/Desired Outcome | Relevant Field |
| Green Synthesis | Microwave-assisted synthesis; Use of green solvents (e.g., 2-MeTHF) | Reduce energy consumption, minimize hazardous waste, and improve safety. | Green Chemistry |
| Catalysis | Organocatalyzed asymmetric Michael addition | Enantioselective synthesis of chiral molecules containing the pentadienoyl scaffold. | Asymmetric Catalysis |
| Functional Materials | Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization | Creation of well-defined functional polymers with tunable optical properties. | Polymer Science |
| Flow Chemistry | Telescoped flow synthesis and reaction | On-demand generation and immediate use of the acyl chloride to improve safety and efficiency. | Process Chemistry |
| Biocatalysis | Ene-reductase catalyzed reduction | Stereoselective synthesis of chiral building blocks from the achiral diene system. | Biotechnology |
Q & A
Q. How can AI-driven automation enhance experimental workflows for this compound?
- Methodological Answer : Implement autonomous labs with AI algorithms (e.g., Bayesian optimization) to iteratively adjust reaction parameters (stoichiometry, solvent ratios). Train models on historical data to predict optimal conditions for new derivatives. Integrate robotic liquid handlers for parallel synthesis and automated purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
